1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16436149
InChI: InChI=1S/C15H12N2S/c1-2-4-14-13(3-1)7-10-17-15(14)18-11-12-5-8-16-9-6-12/h1-10H,11H2
SMILES:
Molecular Formula: C15H12N2S
Molecular Weight: 252.3 g/mol

1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline

CAS No.:

Cat. No.: VC16436149

Molecular Formula: C15H12N2S

Molecular Weight: 252.3 g/mol

* For research use only. Not for human or veterinary use.

1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline -

Specification

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
IUPAC Name 1-(pyridin-4-ylmethylsulfanyl)isoquinoline
Standard InChI InChI=1S/C15H12N2S/c1-2-4-14-13(3-1)7-10-17-15(14)18-11-12-5-8-16-9-6-12/h1-10H,11H2
Standard InChI Key MFCOPOAGUGBWSD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN=C2SCC3=CC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoquinoline core, a bicyclic aromatic system, connected via a methylsulfanyl bridge to a pyridine ring. The sulfanyl group (-S-) enhances molecular flexibility and facilitates interactions with hydrophobic pockets in biological targets. Key structural attributes include:

PropertyValue
Molecular FormulaC15H12N2S\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{S}
Molecular Weight252.3 g/mol
IUPAC Name1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline
CAS NumberVC16436149

The isoquinoline moiety contributes to π-π stacking interactions, while the pyridine ring offers hydrogen-bonding capabilities, making the compound suitable for drug design.

Synthesis and Optimization Strategies

Nucleophilic Substitution Pathways

The synthesis of 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline primarily involves nucleophilic substitution reactions between isoquinoline thiols and pyridinium halides. For example, reacting 1-mercaptoisoquinoline with 4-(chloromethyl)pyridine in the presence of a base like triethylamine yields the target compound.

Isoquinoline-SH+Pyridine-CH2ClBase1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline+HCl\text{Isoquinoline-SH} + \text{Pyridine-CH}_2\text{Cl} \xrightarrow{\text{Base}} \text{1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline} + \text{HCl}

Challenges in Purification

Due to the compound’s hydrophobic nature, purification often requires column chromatography with gradients of ethyl acetate and hexane. Yield optimization remains a focus, with recent studies suggesting microwave-assisted synthesis as a potential avenue to enhance efficiency .

Biological Activities and Mechanistic Insights

Antimicrobial and Anticancer Properties

Isoquinoline derivatives are known for their broad-spectrum antimicrobial effects. For instance, certain isoquinoline alkaloids disrupt bacterial cell membranes via hydrophobic interactions . While direct evidence for this compound is lacking, its structural similarity to bioactive analogs suggests potential utility in oncology and infectious disease research .

Comparative Analysis with Related Heterocycles

Pyrido[2,3-d]pyrimidine Derivatives

Unlike pyrido[2,3-d]pyrimidines, which exhibit rigid planar structures, 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline offers greater conformational flexibility due to its sulfanyl linker. This flexibility may improve binding to allosteric sites on target proteins.

Quinoxaline-Based Compounds

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s modular structure allows for systematic modifications. For example:

  • Replacing the sulfanyl group with sulfonyl (-SO₂-) could enhance metabolic stability.

  • Introducing electron-withdrawing substituents on the pyridine ring may improve binding affinity to kinase ATP pockets .

Drug Delivery Considerations

Preliminary molecular docking studies suggest that 1-[(Pyridin-4-ylmethyl)sulfanyl]isoquinoline can penetrate the blood-brain barrier, making it a candidate for neurodegenerative disease therapeutics.

Future Research Directions

Target Identification

High-throughput screening against kinase libraries could elucidate specific targets. Prioritizing Syk and JAK3 kinases is justified given the activity of structural analogs .

In Vivo Efficacy Studies

Rodent models of inflammation and cancer are critical next steps to validate preclinical potential. Pharmacokinetic studies will clarify bioavailability and half-life.

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